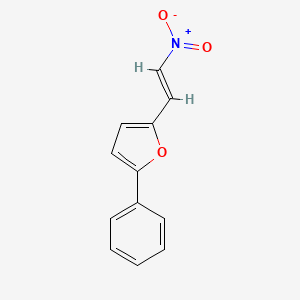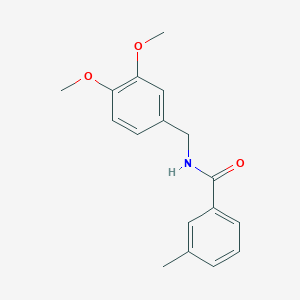![molecular formula C17H11NO B5747396 7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
7-methyl-11H-indeno[1,2-b]quinolin-11-one
Übersicht
Beschreibung
7-methyl-11H-indeno[1,2-b]quinolin-11-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as lucanthone, which is a derivative of the quinoline family of compounds. Lucanthone has been extensively studied for its biological properties, including its antitumor, antiviral, and antiparasitic activities.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
"7-methyl-11H-indeno[1,2-b]quinolin-11-one" and its derivatives have been extensively studied for their pharmacological properties. Research conducted in 1982 investigated the properties of new 11H-indeno[1,2-b]quinolin-11-one derivatives in mice and rats, revealing significant analgesic and anti-inflammatory actions. Some compounds in this study were found to be more effective than indomethacin and phenylbutazone, two standard drugs used for comparison (Chojnacka-wójcik & Naparzewska, 1982).
Antiproliferative Activities
A study in 2014 focused on the synthesis of indeno[1,2-c]quinolin-11-one derivatives for antiproliferative evaluation. One particular compound exhibited strong activities against various cancer cell lines, including Hela and SKHep cells. It also demonstrated potent DNA intercalating properties, inducing DNA damage and affecting the expression of various cellular proteins involved in cancer cell survival (Tseng et al., 2014).
Synthetic Routes and Derivatives
Research into the synthetic routes for creating derivatives of 11H-indeno[1,2-b]quinoxaline has been conducted. One study in 2005 explored a synthetic route to create 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline derivatives using microwave irradiation. This method yields compounds in good quantities and opens up avenues for further pharmaceutical applications (Azizian et al., 2005).
Anti-inflammatory Activity
Another study from 1983 synthesized and evaluated the properties of 10-methyl-amino- 11H-indeno[1,2-b]quinolin-11-one (MB 432) derivatives. These compounds were tested for anti-inflammatory and analgesic properties, showing potential for treating inflammatory conditions (Bala et al., 1983).
Inhibition of Osteoclastogenesis
A 2011 study synthesized certain indeno[1,2-c]quinolines and evaluated them for their antiosteoclastogenic activities. Some compounds effectively inhibited osteoclast formation, indicating potential applications in treating diseases related to bone resorption (Tseng et al., 2011).
Eigenschaften
IUPAC Name |
7-methylindeno[1,2-b]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-11-9-14-16(18-15(11)8-10)12-4-2-3-5-13(12)17(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKOHUEPNXICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)


![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)

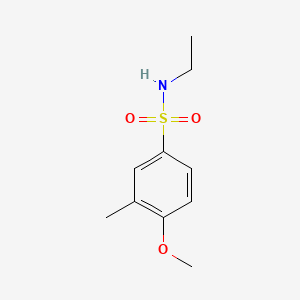
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
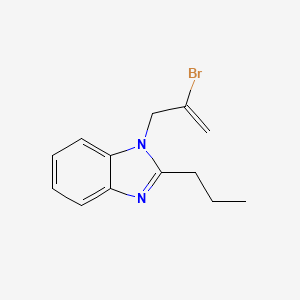
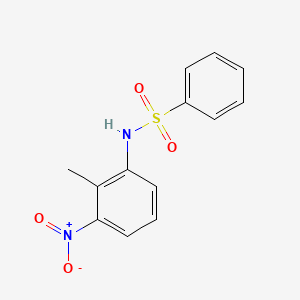
![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
